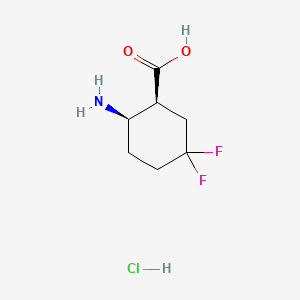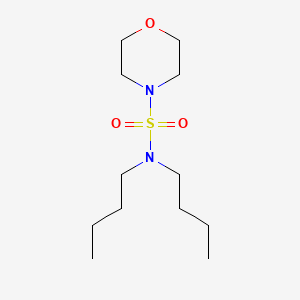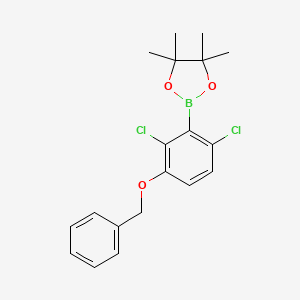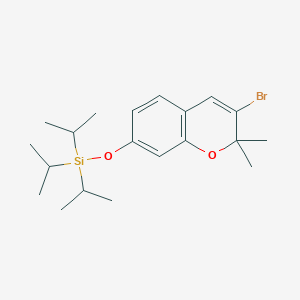
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride typically involves the fluorination of cyclohexane derivatives followed by amination and carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes, followed by purification steps such as crystallization or chromatography to obtain the hydrochloride salt form. These methods are designed to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may produce amines or alcohols.
Substitution: Common substitution reactions include halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- cis-2-Amino-5-fluoro-cyclohexanecarboxylic acid;hydrochloride
- cis-2-Amino-5,5-dichloro-cyclohexanecarboxylic acid;hydrochloride
- cis-2-Amino-5,5-dibromo-cyclohexanecarboxylic acid;hydrochloride
Uniqueness
cis-2-Amino-5,5-difluoro-cyclohexanecarboxylic acid;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12ClF2NO2 |
|---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
(1S,2R)-2-amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-1-5(10)4(3-7)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H/t4-,5+;/m0./s1 |
InChI Key |
UJFYKNURJIAUSZ-UYXJWNHNSA-N |
Isomeric SMILES |
C1CC(C[C@@H]([C@@H]1N)C(=O)O)(F)F.Cl |
Canonical SMILES |
C1CC(CC(C1N)C(=O)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)




![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
